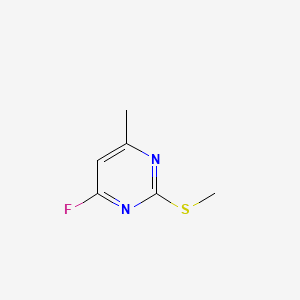
4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 6th position, and a methylsulfanyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine with appropriate reagents under controlled conditions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom and the methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on protein kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidine include:
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom at the 4th position, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom and the methylsulfanyl group provides unique properties that can be exploited in various applications.
Properties
Molecular Formula |
C6H7FN2S |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-fluoro-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H7FN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 |
InChI Key |
LVGORBCFMLYHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


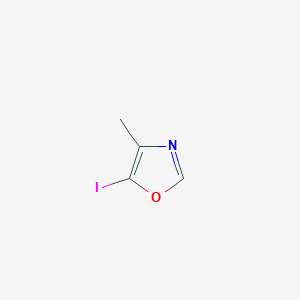
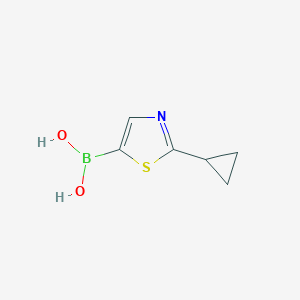
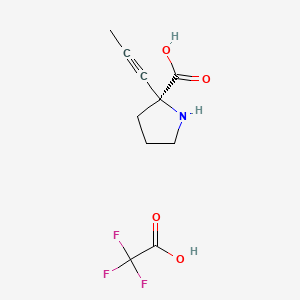

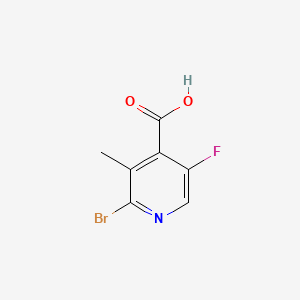

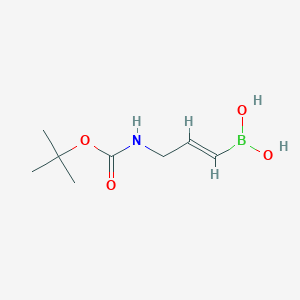
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
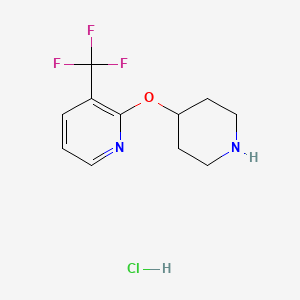
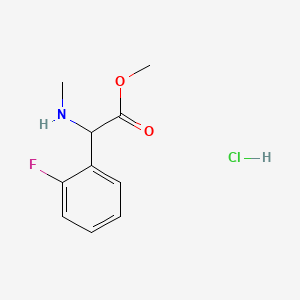

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
